![molecular formula C12H15NO3 B2927474 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid CAS No. 691906-35-1](/img/structure/B2927474.png)
1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid
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Overview
Description
“1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is used for research purposes . The compound is also known as methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one method involves the N-heterocyclization of primary amines with diols . Another method uses O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions . The specific reactions that “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
“1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” is a light yellow liquid . Its InChI code is 1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12-/m1/s1 .Scientific Research Applications
Organic Synthesis and Drug Development
In organic synthesis, 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid and its derivatives have been explored for their potential in developing new pharmaceutical compounds. For example, the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including a 4-vinylbenzoyl compound, have been conducted due to their significant analgesic and anti-inflammatory activities. These compounds were selected based on their potency in mouse assays and minimal gastrointestinal erosion in rats, indicating potential applications in pain management and anti-inflammatory drugs (Muchowski et al., 1985).
Coordination Chemistry and Photophysical Properties
In coordination chemistry, derivatives of 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid, such as 3,5-bis(benzyloxy)benzoic acid, have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, making them suitable for materials science applications, particularly in luminescence and light harvesting (Sivakumar et al., 2011).
Corrosion Inhibition
In the field of materials science, particularly in corrosion inhibition, pyrrolidine derivatives have been evaluated as inhibitors for mild steel in acidic mediums. The benzoic acid derivative demonstrated high efficiency, attributed to the electronic resonance between the amino and carboxyl groups, enhancing electron density and bonding to the metal surface. This application is crucial for protecting industrial materials against corrosion (El Hajjaji et al., 2018).
Crystallography and Molecular Structure
In crystallography, the co-crystal structure of benzoic acid with zwitterionic l-proline has been studied to understand the hydrogen-bonded network formation, which is essential for designing new materials and understanding molecular interactions (Chesna et al., 2017).
Future Directions
The pyrrolidine scaffold, which is present in “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid”, is widely used in drug discovery . Future research could explore new synthetic strategies and investigate how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-benzyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-10-6-11(12(15)16)13(8-10)7-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILHOGNIHPBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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